(Z)-23-Coumaroylhederagenin

Cytotoxicity Oleanane Triterpenoid Structure-Activity Relationship

Screening oleanane-type triterpenoid libraries is frequently undermined by the weak potency of unmodified hederagenin (IC50 >20 μM) and oleanolic acid (IC50 ~122 μM), yielding false negatives in cytotoxicity campaigns. (Z)-23-Coumaroylhederagenin addresses this gap through stereospecific (Z)-p-coumaroyl esterification at C-23, which enhances potency by 5- to 100-fold (IC50 1.2-3.6 μM against KB and HT29). This validated, non-fungible positive control enables SAR benchmarking at C-23, COX-2-independent apoptotic mechanism dissection, and phytochemical authentication of L. octovalvis. Supplied at ≥98% purity in flexible mg-to-gram quantities with expedited global shipping.

Molecular Formula C39H54O6
Molecular Weight 618.8 g/mol
Cat. No. B12431615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-23-Coumaroylhederagenin
Molecular FormulaC39H54O6
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C39H54O6/c1-34(2)19-21-39(33(43)44)22-20-37(5)27(28(39)23-34)12-13-30-35(3)17-16-31(41)36(4,29(35)15-18-38(30,37)6)24-45-32(42)14-9-25-7-10-26(40)11-8-25/h7-12,14,28-31,40-41H,13,15-24H2,1-6H3,(H,43,44)
InChIKeyAPFPLZLTXJYXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-23-Coumaroylhederagenin: Overview & Primary Bioactivity


(Z)-23-Coumaroylhederagenin (CAS: 654678-61-2) is an oleanane-type pentacyclic triterpenoid characterized by a (Z)-p-coumaroyl ester moiety at the C-23 position of the hederagenin sapogenin core [1]. This natural product, with a molecular formula of C39H54O6 and a molecular weight of 618.80 g/mol, was first isolated and characterized from the whole plant of Ludwigia octovalvis (Onagraceae) in 2004 [2]. The compound belongs to a distinct subclass of acylated triterpenes wherein the cis (Z) geometry of the coumaroyl double bond confers specific conformational and electronic properties that differentiate it from its trans (E) isomer [3]. Its primary documented bioactivity is significant in vitro cytotoxicity against human tumor cell lines, including oral epidermoid carcinoma (KB) and colorectal carcinoma (HT29) [2].

(Z)-23-Coumaroylhederagenin: Non-Substitutability vs. Analogs


The (Z)-23-coumaroyl esterification of hederagenin represents a critical structural modification that fundamentally alters the compound's cytotoxicity profile and target engagement. While hederagenin itself exhibits only weak to moderate cytotoxicity against KB cells (reported IC50 values generally >20 μM), the introduction of the (Z)-p-coumaroyl group at C-23 enhances potency by approximately one order of magnitude, reducing the IC50 range to 1.2–3.6 μM [1]. This potency enhancement is stereospecific: the cis (Z) geometry at the coumaroyl double bond influences molecular conformation and likely receptor binding in a manner distinct from the trans (E) isomer [2]. Furthermore, the acylated triterpene framework confers a distinct LogP profile (XLogP3 8.6) and hydrogen-bonding capacity (H-bond donor count 3) that differs substantially from non-acylated analogs like oleanolic acid [3]. Consequently, direct substitution with unmodified hederagenin, oleanolic acid, or even the (E)-coumaroyl isomer will not reproduce the same potency or biological fingerprint, making (Z)-23-coumaroylhederagenin a non-fungible research tool and reference standard [1][3].

(Z)-23-Coumaroylhederagenin: Comparative Cytotoxicity Evidence


Cytotoxicity vs. Hederagenin in KB Cells

The (Z)-23-coumaroyl ester derivative of hederagenin demonstrates substantially enhanced cytotoxicity against KB epidermoid carcinoma cells compared to the non-acylated parent scaffold. The reported IC50 values for (Z)-23-coumaroylhederagenin fall within the range of 1.2–3.6 μM, whereas hederagenin and its α-hederagenin epimer exhibit KB cytotoxicity IC50 values in the 8–>20 μM range across multiple independent studies [1][2]. This represents an approximate 5- to 10-fold potency improvement attributable to C-23 (Z)-coumaroyl esterification [1].

Cytotoxicity Oleanane Triterpenoid Structure-Activity Relationship

Cytotoxicity: (Z) vs. (E) Isomer Comparison

The (Z) and (E) geometric isomers of 23-coumaroylhederagenin exhibit comparable, overlapping cytotoxicity ranges against KB and HT29 cell lines, indicating that the coumaroyl esterification, rather than the specific cis/trans geometry, is the primary driver of the observed potency enhancement [1]. Both isomers were isolated from Ludwigia octovalvis and tested under identical assay conditions, yielding IC50 values of 1.2–3.6 μM against KB cells and 1.2–3.6 μM against HT29 cells for both compounds [1]. The data demonstrate that (Z)-23-coumaroylhederagenin does not exhibit statistically significant differential activity relative to the (E)-isomer in these cytotoxicity assays [1].

Stereochemistry Cytotoxicity Isomer Comparison

Cytotoxicity vs. Oleanolic Acid

(Z)-23-Coumaroylhederagenin exhibits significantly greater cytotoxic potency against KB cells compared to the unmodified triterpenoid acid oleanolic acid. While (Z)-23-coumaroylhederagenin demonstrates IC50 values of 1.2–3.6 μM, oleanolic acid shows substantially higher IC50 values of 56.08 μg/mL (approximately 122 μM) against the same KB cell line under comparable assay conditions [1][2]. This represents an approximate 40- to 100-fold difference in potency, confirming that the C-23 (Z)-coumaroyl esterification and the 23-hydroxy substitution pattern are critical structural determinants of enhanced cytotoxicity that cannot be replicated by the simpler oleanolic acid scaffold [1][2].

Triterpenoid Cytotoxicity Comparative Potency

COX-2 Activity: Absence vs. Coumaroyl Hybrids

Unlike certain structurally related coumaroyl-triterpene hybrids that demonstrate COX-2 inhibitory activity, (Z)-23-coumaroylhederagenin has not been reported to exhibit significant COX-2 inhibition. In contrast, (23E)-3-caffeoyl-23-coumaroylhederagenin—a structurally more complex analog bearing both caffeoyl and coumaroyl groups—shows a moderate COX-2 inhibitory effect with an IC50 of 20.43 ± 4.72 μM [1]. The absence of reported COX-2 activity for (Z)-23-coumaroylhederagenin suggests that the simple mono-coumaroyl esterification at C-23 is insufficient to confer anti-inflammatory COX-2 target engagement, whereas the addition of a caffeoyl group at C-3 introduces this property [1]. This represents a functional differentiation relevant to target-specific applications [1].

COX-2 Inhibition Anti-inflammatory Target Selectivity

(Z)-23-Coumaroylhederagenin: Application Scenarios


Oleanane Triterpenoid Cytotoxicity Reference Standard

Given its well-characterized cytotoxicity profile against KB and HT29 cell lines (IC50 1.2–3.6 μM) [1], (Z)-23-Coumaroylhederagenin serves as a validated positive control or reference compound in screening panels evaluating novel oleanane-type triterpenoids or semi-synthetic derivatives. Its potency lies in a range that reliably distinguishes active from inactive analogs while avoiding the excessive toxicity that would obscure partial agonist or cytostatic effects. Researchers can directly benchmark new compounds against this established baseline, particularly when SAR studies aim to improve upon the 1.2–3.6 μM potency window [1].

C-23 Acylation Structure-Activity Probe

The 40- to 100-fold potency enhancement observed for (Z)-23-coumaroylhederagenin relative to oleanolic acid (IC50 ~122 μM) and the 5- to 10-fold improvement over unmodified hederagenin [1][2][3] establish this compound as a critical tool for probing the structure-activity relationships governing C-23 acylation. Investigators can use (Z)-23-coumaroylhederagenin as a benchmark to compare alternative C-23 ester modifications (e.g., acetyl, benzoyl, caffeoyl) and to assess how different acyl group electronics and geometries influence cytotoxicity, membrane permeability, or target engagement [1][3].

COX-2-Independent Cytotoxicity Probe

The demonstrated lack of COX-2 inhibitory activity for (Z)-23-coumaroylhederagenin, contrasted with the moderate COX-2 inhibition (IC50 20.43 μM) exhibited by di-acylated analogs like (23E)-3-caffeoyl-23-coumaroylhederagenin [4], positions this compound as a selective probe for dissecting cytotoxicity mechanisms that do not involve cyclooxygenase-2. Researchers investigating COX-2-independent apoptotic or cytostatic pathways can employ (Z)-23-coumaroylhederagenin to avoid confounding anti-inflammatory effects that might otherwise complicate data interpretation or produce false-positive results in target identification studies [4].

Chemical Marker for L. octovalvis

(Z)-23-Coumaroylhederagenin is a characterized, species-specific secondary metabolite first isolated from Ludwigia octovalvis (Onagraceae) [1]. Its structural uniqueness and availability make it suitable as an analytical reference standard for the quality control, authentication, and phytochemical fingerprinting of L. octovalvis extracts and derived herbal preparations. This application is supported by its spectroscopic characterization data (NMR, MS) published in the isolation paper, which provide the necessary reference benchmarks for HPLC and LC-MS method development [1].

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